molecular formula C8H8ClF2NO B12090241 4-Chloro-3-(2,2-difluoroethoxy)aniline

4-Chloro-3-(2,2-difluoroethoxy)aniline

Cat. No.: B12090241
M. Wt: 207.60 g/mol
InChI Key: MLMXWRSSAAIURL-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8ClF2NO and a molecular weight of 207.61 g/mol It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 4-position and a difluoroethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,2-difluoroethoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of selective fluorination, nitration, and reduction, but with optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present.

    Substitution: The chloro and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

4-Chloro-3-(2,2-difluoroethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(2,2-difluoroethoxy)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and difluoroethoxy groups can affect the compound’s interaction with other molecules and its overall properties .

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

4-chloro-3-(2,2-difluoroethoxy)aniline

InChI

InChI=1S/C8H8ClF2NO/c9-6-2-1-5(12)3-7(6)13-4-8(10)11/h1-3,8H,4,12H2

InChI Key

MLMXWRSSAAIURL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OCC(F)F)Cl

Origin of Product

United States

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